4-Methoxypyrimidine-5-carbaldehyde
Overview
Description
4-Methoxypyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and methoxy and aldehyde functional groups at positions 4 and 5, respectively. The methoxy group enhances the electron-donating ability of the compound, while the aldehyde group is highly reactive and can participate in various chemical reactions.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-methoxypyrimidine-5-carbaldehyde, often involves the reduction of corresponding nitriles or the condensation of various carbonyl compounds. For instance, 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde, a related compound, was prepared by the reduction of the corresponding aminopyrimidinecarbonitriles . Although the exact synthesis of 4-methoxypyrimidine-5-carbaldehyde is not detailed in the provided papers, similar methodologies could be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring. The substituents on the ring, such as the methoxy and aldehyde groups, influence the chemical behavior of the compound. The hydrogen bonding capabilities of the aldehyde group can lead to the formation of various crystal structures, as seen in related compounds . The molecular structure is crucial for the biological activity of these compounds, as demonstrated by the selective inhibition of tyrosine kinases by 4-amino derivatives .
Chemical Reactions Analysis
Pyrimidine derivatives are versatile in chemical reactions due to their reactive sites. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde, a structurally related compound, shows regioselective nucleophilic substitution at the 2-position, leading to various substituted indoles . Similarly, 4-methoxypyrimidine-5-carbaldehyde could undergo nucleophilic addition reactions at the aldehyde group or electrophilic substitution reactions at the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxypyrimidine-5-carbaldehyde would include its melting point, boiling point, solubility, and stability. These properties are influenced by the functional groups present in the molecule. For instance, the aldehyde group would make the compound more polar and potentially more soluble in polar solvents. The methoxy group could contribute to the stability of the compound by donating electrons to the pyrimidine ring. The exact properties of 4-methoxypyrimidine-5-carbaldehyde are not provided in the papers, but can be inferred based on the properties of similar compounds .
Scientific Research Applications
Hydrogen-Bonded Frameworks and Electronic Structures
4-Methoxypyrimidine-5-carbaldehyde derivatives have been studied for their role in forming hydrogen-bonded frameworks. For instance, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde exhibits polarized electronic structures and is linked into sheets by hydrogen bonds, contributing to a better understanding of molecular frameworks and electronic properties (Low et al., 2007).
Synthesis of Pyrido[2,3-d]pyrimidines
This compound is also instrumental in the synthesis of pyrido[2,3-d]pyrimidines. Research has shown that compounds like 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde can be used as precursors in the synthesis of these and related chemical structures, expanding the repertoire of synthetic methods in organic chemistry (Perandones & Soto, 1998).
Thermal Rearrangement Studies
Studies on 4-Methoxypyrimidine derivatives, like 2(and 4)-Methoxy-5-phenylpyrimidine, have contributed to understanding their thermal rearrangement properties. This research is significant for organic chemistry, especially in the context of reaction mechanisms and molecular rearrangements (Brown & Lee, 1970).
Antimicrobial and Antioxidant Activities
Some derivatives of 4-Methoxypyrimidine-5-carbaldehyde, such as 4-aminopyrimidine-5-carbaldehyde, have been tested for antimicrobial and antioxidant activities. This opens up potential applications in pharmaceuticals and bioactive substances (Suresh et al., 2010).
Tautomerism and Solvent Interactions
Research on related compounds like 5-Fluoro-4-hydroxy-2-methoxypyrimidine has provided insights into the tautomerism of these molecules and how they interact with different solvents, contributing to a broader understanding of chemical behavior in various environments (Kheifets et al., 2006).
Synthesis of Expanded Porphyrins
The condensation of derivatives of 4-Methoxypyrimidine-5-carbaldehyde, like 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, has enabled the synthesis of expanded porphyrins, a class of macrocyclic compounds with potential applications in materials science and catalysis (Maes et al., 2005).
Biomass-Derived Carbonyl Compound Reduction
Compounds like 4-Methoxypyrimidine-5-carbaldehyde are being investigated for their role in the efficient transfer hydrogenation of biomass-derived carbonyl compounds, which is crucial for sustainable chemistry and renewable energy applications (Figliolia et al., 2019).
Future Directions
Pyrimidines, including 4-Methoxypyrimidine-5-carbaldehyde, have significant potential in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-methoxypyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPUGGPMHMCQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrimidine-5-carbaldehyde | |
CAS RN |
133731-61-0 | |
Record name | 4-methoxypyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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